molecular formula C14H13N3S B3053515 2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol CAS No. 54221-54-4

2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol

Cat. No. B3053515
CAS RN: 54221-54-4
M. Wt: 255.34
InChI Key: XCNWZKIENFVVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol” is a chemical compound with the CAS Number: 54221-54-4 . It has a molecular weight of 255.34 . The IUPAC name for this compound is 2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol .

Physical and Chemical Properties This compound is a powder at room temperature .

Safety Information For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Biological Activity

  • Regioselectivity and Antimicrobial Activity : Research has demonstrated the efficient synthesis of pyrazolo[3,4-d]pyridazines, showing significant antimicrobial activity against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).

  • Novel Synthesis Methods : A novel method for the synthesis of imidazo[1,5-b]pyridazines has been developed, leading to the formation of 4-aryl-5-phenylimidazo[1,5-b]pyridazin-7-amines (Vandyshev, Shikhaliyev, Potapov, & Krysin, 2015).

Anticancer Activity

Miscellaneous Applications

  • Heterocyclic Compound Synthesis : The compound has been used in the synthesis of novel heterocyclic compounds like pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, which exhibit a range of biological activities (Gomha & Abdel‐Aziz, 2012).

  • Anti-HIV Activity : Substituted imidazo[1,5-b]pyridazines have been synthesized and tested for inhibitory activity against HIV-1 reverse transcriptase and replication in infected cells, showing promising results (Livermore et al., 1993).

  • Antimicrobial Agents : Novel isoxazolo[4,5-d]pyridazines and thiazolo[4,5-d]pyridazines have been synthesized and evaluated as antimicrobial agents, displaying broad-spectrum activity (Faidallah, Rostom, Basaif, Makki, & Khan, 2013).

properties

IUPAC Name

2,4-dimethyl-5-phenyl-6H-imidazo[1,5-b]pyridazine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-9-8-10(2)16-17-13(9)12(15-14(17)18)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNWZKIENFVVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=C(NC2=S)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368901
Record name 2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol

CAS RN

54221-54-4
Record name 2,4-dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Reactant of Route 2
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Reactant of Route 3
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Reactant of Route 4
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Reactant of Route 5
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-5-phenylimidazo[1,5-b]pyridazine-7-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.